molecular formula C19H12Cl2N2OS B2982340 3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone CAS No. 400089-34-1

3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone

Cat. No.: B2982340
CAS No.: 400089-34-1
M. Wt: 387.28
InChI Key: UCGCSYOJLFONSP-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core substituted with a 3,4-dichlorobenzyl group at the 1-position and a benzothiazole moiety at the 3-position.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2OS/c20-14-8-7-12(10-15(14)21)11-23-9-3-4-13(19(23)24)18-22-16-5-1-2-6-17(16)25-18/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGCSYOJLFONSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CN(C3=O)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Moiety: Starting with ortho-aminothiophenol and reacting it with carbon disulfide and a suitable base to form the benzothiazole ring.

    Introduction of Dichlorobenzyl Group: The benzothiazole intermediate is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the dichlorobenzyl group.

    Formation of Pyridinone Ring: The final step involves the cyclization of the intermediate with a suitable pyridine derivative under acidic or basic conditions to form the pyridinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the dichlorobenzyl group, potentially converting it to a benzyl alcohol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting bioactivity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. In a medicinal context, it could interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison :

1-(3,4-Dichlorobenzyl)-5-(Morpholine-4-Carbonyl)-2(1H)-Pyridinone () Molecular Formula: C₁₇H₁₆Cl₂N₂O₃ Substituents: Morpholine-4-carbonyl at C5, 3,4-dichlorobenzyl at C1. Properties: Higher polarity due to the morpholine group, predicted density 1.430 g/cm³, boiling point 596.5°C .

1-(2,4-Dichlorobenzyl)-5-(4-Methyl-5-Sulfanyl-4H-1,2,4-Triazol-3-yl)-2(1H)-Pyridinone () Molecular Formula: C₁₅H₁₂Cl₂N₄OS Substituents: Sulfanyl-triazole at C5, 2,4-dichlorobenzyl at C1. Properties: Sulfanyl and triazole groups enhance hydrogen-bonding capacity; molecular weight 367.26 g/mol .

3-(2,4-Dichlorobenzyl)-4-Hydroxy-1-(4-Pyridinylmethyl)-2(1H)-Pyridinone () Molecular Formula: C₁₈H₁₃Cl₂N₂O₂ (estimated) Substituents: 4-Hydroxy group, 4-pyridinylmethyl at C1. Properties: High basicity (pKa ~ -0.97) due to pyridinylmethyl and hydroxy groups .

Comparison Table :
Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₉H₁₂Cl₂N₂OS* ~403.3 g/mol* Benzothiazole, 3,4-dichlorobenzyl Likely high melting point, aromatic stacking
1-(3,4-Dichlorobenzyl)-5-Morpholine C₁₇H₁₆Cl₂N₂O₃ 367.23 g/mol Morpholine-4-carbonyl High polarity, predicted boiling point 596.5°C
1-(2,4-Dichlorobenzyl)-5-Triazole C₁₅H₁₂Cl₂N₄OS 367.26 g/mol Sulfanyl-triazole Enhanced hydrogen bonding, CAS 477853-12-6
3-(2,4-Dichlorobenzyl)-4-Hydroxy C₁₈H₁₃Cl₂N₂O₂* ~366.2 g/mol* 4-Hydroxy, pyridinylmethyl Strong basicity, classified as dichlorobenzene derivative

*Estimated based on structural analysis.

Functional Group Impact on Reactivity and Bioactivity

  • Benzothiazole vs.
  • Dichlorobenzyl Position : The 3,4-dichloro substitution (target compound) vs. 2,4-dichloro () alters steric and electronic effects. 3,4-Substitution is more common in CNS-active compounds due to optimized lipophilicity .
  • Sulfanyl-Triazole vs. Hydroxy Groups : Sulfanyl-triazole () increases acidity and metal-binding capacity, while the hydroxy group () enhances solubility and redox activity .

Spectral and Analytical Data

  • IR Spectroscopy : The target compound’s benzothiazole would show C-S stretches (~650 cm⁻¹) and aromatic C-H bends, contrasting with ’s morpholine carbonyl (C=O ~1720 cm⁻¹) .
  • NMR : The 3,4-dichlorobenzyl group in the target compound would exhibit distinct aromatic proton signals (δ ~7.3–7.6 ppm), similar to ’s compound .

Biological Activity

3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H12Cl2N2OS
  • Molecular Weight : 387.282 g/mol
  • CAS Number : 400089-34-1
  • Physical Properties :
    • Density : 1.4 g/cm³
    • Boiling Point : 573.5 °C
    • LogP : 6.42

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole and pyridinone exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For instance, studies have demonstrated that similar compounds possess potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Benzothiazole derivatives are known for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have reported that related compounds can inhibit cancer cell lines, including those resistant to conventional therapies.

Anti-inflammatory Effects

3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone has been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study conducted on various benzothiazole derivatives found that the compound exhibited significant antibacterial activity with MIC values ranging from 0.12 to 0.98 µg/mL against S. flexneri and Candida albicans. This indicates a strong potential for development as an antimicrobial agent .

Antitumor Mechanism Investigation

In another research effort, the compound was tested on several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis being characterized through flow cytometry assays . The findings support the hypothesis that this compound may serve as a lead structure for new chemotherapeutic agents.

Data Table of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialMIC: 0.12 - 0.98 µg/mL
AntitumorInhibits cancer cell lines
Anti-inflammatoryReduces cytokine production

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